

# Determining Trifloxystrobin Concentration in Environmental Samples: Application Notes and Protocols

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## Compound of Interest

Compound Name: Trifloxystrobin

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This document provides detailed application notes and protocols for the determination of **trifloxystrobin** concentration in various environmental samples. The methodologies outlined are based on established analytical techniques and are intended to provide a comprehensive guide for accurate and reliable quantification of this widely used fungicide.

## Introduction

**Trifloxystrobin** is a broad-spectrum fungicide belonging to the strobilurin class. Its widespread use in agriculture necessitates robust and sensitive analytical methods to monitor its presence and concentration in environmental matrices to ensure environmental safety and regulatory compliance.<sup>[1]</sup> This document details the most common and effective methods for **trifloxystrobin** analysis, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

## Analytical Methods Overview

The primary methods for the determination of **trifloxystrobin** and its main metabolite, **trifloxystrobin** acid (CGA321113), are based on chromatographic techniques.<sup>[2][3]</sup> These methods offer high selectivity and sensitivity, which are crucial for analyzing complex environmental samples.

- **High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):** This is the most frequently employed technique due to its excellent sensitivity and specificity. It is suitable for a wide range of environmental samples, including water, soil, and various crops.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This method is also utilized for **trifloxystrobin** analysis, often in conjunction with a derivatization step to improve the volatility of the analyte. It provides good performance, particularly for less polar compounds.
- **Enzyme-Linked Immunosorbent Assay (ELISA):** ELISA offers a rapid and high-throughput screening approach for **trifloxystrobin**. While it may not provide the same level of specificity and quantification as chromatographic methods, it is a valuable tool for preliminary sample screening.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for **trifloxystrobin** determination in different environmental matrices.

Table 1: HPLC-MS/MS Methods

Sample Matrix	Sample Preparation	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Tomato & Soil	QuEChERS	0.0005 mg/kg (Trifloxystrobin) 0.001 mg/kg (Trifloxystrobin acid)	-	73-99 (Trifloxystrobin) 75-109 (Trifloxystrobin acid)	[3]
Rice & Soil	QuEChERS-based SPE	0.22 µg/kg	-	74.2-107.4	[4]
Wheat	QuEChERS-based SPE	-	2 µg/kg	78-96	[4]
Wheat (grains)	QuEChERS-based SPE	-	0.01 mg/kg	84-106	[4]
Wheat (plants/straw)	QuEChERS-based SPE	-	0.05 mg/kg	84-106	[4]
Milk, Eggs, Pork	QuEChERS	-	1 ng/g	81-100 (Trifloxystrobin) 76-96 (Trifloxystrobin acid)	[2]
Cucumbers	Acetonitrile extraction, PSA & GCB cleanup	-	<0.01 mg/kg	85-103	[2]
Hawaii Soils	Accelerated Solvent Extraction (ASE)	-	2.5 ppb	-	[5][6]
Water	Solid Phase Extraction	1-50 ng/L	2-180 ng/L	73-99	[10]

(SPE)

Table 2: GC-based Methods

Sample Matrix	Sample Preparation	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Fruits & Vegetables	QuEChERS (PSA or C18 cleanup)	0.4-7 µg/kg (GC-IT-MS/MS)	1.2-20 µg/kg (GC-IT-MS/MS)	68-121 (GC-IT-MS/MS) 68-117 (GC-NPD)	[6]

## Experimental Protocols

### Protocol 1: Determination of Trifloxystrobin in Soil and Tomato by HPLC-MS/MS using QuEChERS

This protocol is adapted from a validated method for the analysis of **trifloxystrobin** and its acid metabolite in tomato and soil.[3]

#### 4.1.1. Sample Preparation (QuEChERS)

- Homogenization: Homogenize 10 g of the soil or tomato sample.
- Extraction:
  - Place the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  - Vortex vigorously for 1 minute.

- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
  - Take a 1 mL aliquot of the supernatant (acetonitrile layer).
  - Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO<sub>4</sub>, 50 mg Primary Secondary Amine - PSA).
  - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

#### 4.1.2. HPLC-MS/MS Analysis

- HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water (both containing a modifier like 0.1% formic acid) is typically used.
- Injection Volume: 5-20 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both **trifloxystrobin** and **trifloxystrobin** acid for accurate identification and quantification.

## Protocol 2: General Protocol for Trifloxystrobin Determination in Water by SPE and LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of **trifloxystrobin** from water samples.[\[10\]](#)[\[11\]](#)

#### 4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

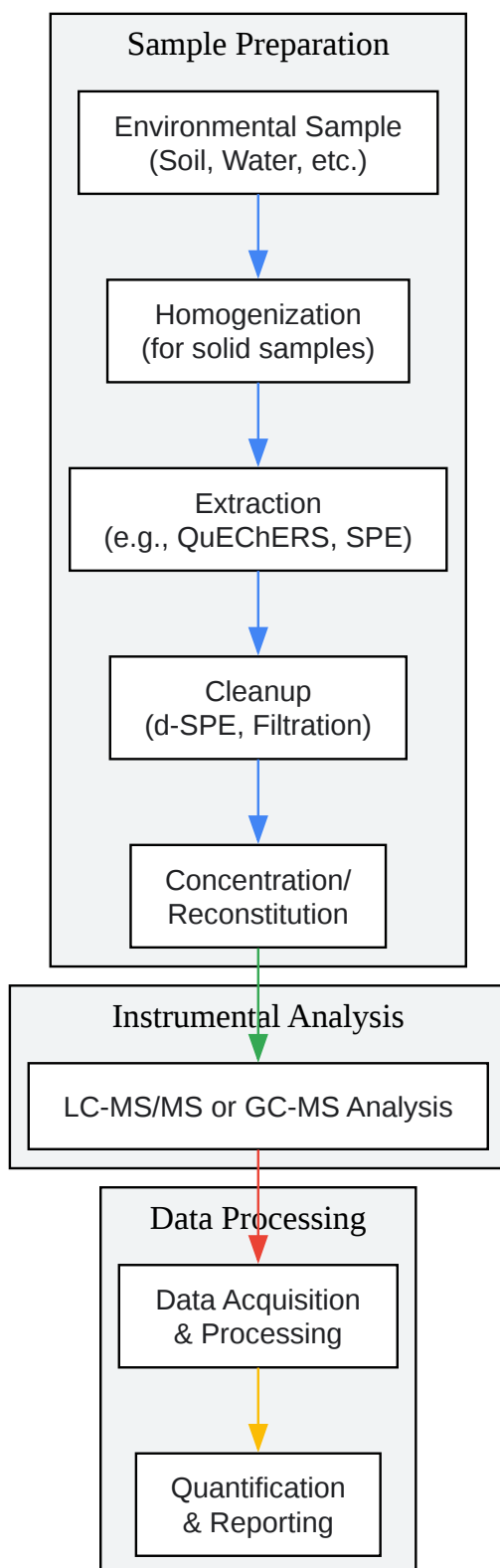
- **Sample Collection:** Collect water samples in amber glass bottles and store them at 4°C.
- **SPE Cartridge Conditioning:** Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.
- **Sample Loading:** Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a slow, steady flow rate.
- **Washing:** Wash the cartridge with ultrapure water to remove interfering substances.
- **Drying:** Dry the cartridge by passing air or nitrogen through it.
- **Elution:** Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
- **Concentration:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

#### 4.2.2. LC-MS/MS Analysis

- Follow the instrumental parameters as described in Protocol 1 (Section 4.1.2).

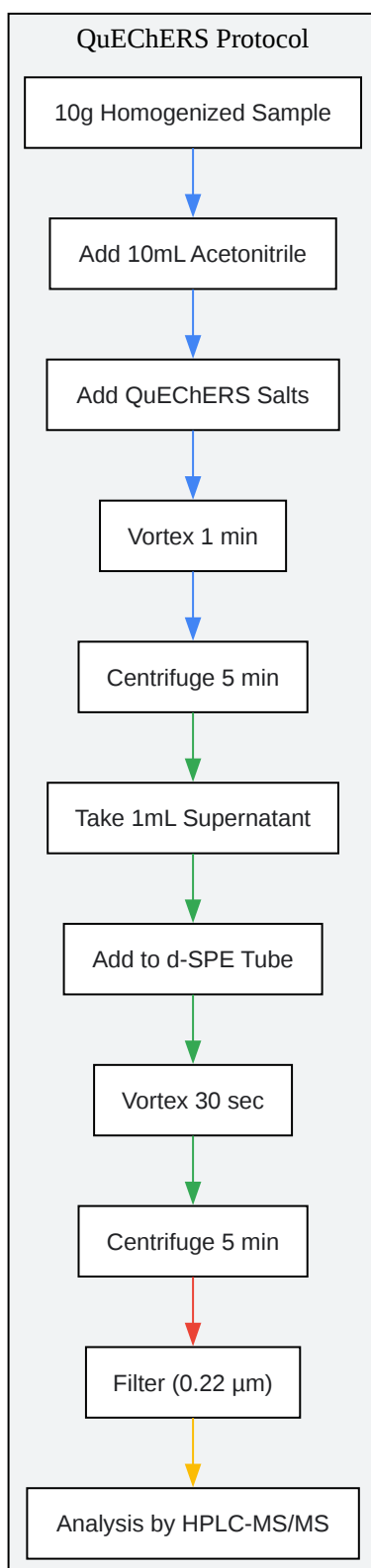
## Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.



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Caption: General workflow for **trifloxystrobin** analysis.



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Caption: Detailed workflow for the QuEChERS sample preparation method.



## Method Validation Considerations

To ensure the reliability of the analytical results, it is imperative to validate the chosen method. Key validation parameters include:

- **Specificity and Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
- **Linearity and Range:** The concentration range over which the instrumental response is proportional to the analyte concentration.
- **Accuracy and Precision:** The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
- **Recovery:** The efficiency of the extraction process, determined by analyzing spiked samples.

## Conclusion

The determination of **trifloxystrobin** in environmental samples is crucial for monitoring its fate and potential impact. The HPLC-MS/MS and GC-MS methods, particularly when coupled with efficient sample preparation techniques like QuEChERS and SPE, provide the necessary sensitivity and selectivity for accurate quantification. Proper method validation is essential to ensure the generation of reliable and defensible data for environmental risk assessment and regulatory purposes.

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